Heptyl nonyl phthalate

Descripción general

Descripción

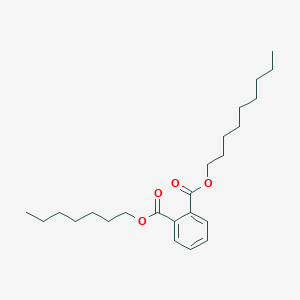

Heptyl nonyl phthalate is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a clear, oily liquid at room temperature and is soluble in common organic solvents. It is primarily used in the production of polyvinyl chloride (PVC) products, where it imparts flexibility and durability.

Métodos De Preparación

Heptyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, which accelerates the reaction rate. The process involves two main stages:

Análisis De Reacciones Químicas

Hydrolysis Reactions

Phthalate esters undergo hydrolysis under acidic, basic, or enzymatic conditions, breaking into phthalic acid and corresponding alcohols.

Hydrolysis Pathways:

Key Findings:

- Enzymatic hydrolysis dominates in biological systems, mediated by lipases and esterases, yielding monoester metabolites linked to endocrine disruption .

- Hydrolysis rates decrease with increasing alkyl chain length due to steric hindrance .

Oxidation Reactions

Oxidative degradation of HNP occurs via radical intermediates or enzymatic pathways, producing hydroxylated derivatives.

Oxidation Pathways:

Key Findings:

- Cytochrome P450 oxidation generates bioactive metabolites that interact with peroxisome proliferator-activated receptors (PPARs) .

- Photodegradation in aquatic environments produces phthalic anhydride, a known irritant .

Environmental Degradation

HNP’s environmental fate is influenced by abiotic and biotic factors:

Degradation Data:

Key Findings:

- Microbial degradation in soil is slower for HNP compared to short-chain phthalates due to reduced bioavailability .

- Sediment-bound HNP exhibits persistence, posing long-term ecological risks .

Thermal Decomposition

At elevated temperatures (>200°C), HNP decomposes into volatile and semi-volatile compounds.

Pyrolysis Products:

| Temperature | Major Products | Hazard Profile | Source |

|---|---|---|---|

| 200–300°C | Phthalic anhydride + Alkenes | Respiratory irritants | |

| >300°C | Benzene derivatives + CO | Carcinogenic/toxic |

Key Findings:

- Thermal breakdown releases phthalic anhydride , a precursor for plastics but hazardous in airborne form .

Interaction with Polymers

HNP acts as a plasticizer via polar interactions with polymer matrices, enhancing flexibility.

| Polymer | Interaction Mechanism | Stability | Source |

|---|---|---|---|

| PVC | Dipole-dipole bonding with C-Cl groups | High (non-covalent) | |

| Rubber | Van der Waals forces with hydrocarbon chains | Moderate |

Key Findings:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Heptyl nonyl phthalate is characterized by its diester structure, which consists of a phthalic acid moiety linked to heptyl and nonyl alcohols. This structure imparts flexibility and durability to polymers, making it an essential additive in numerous products.

Industrial Applications

This compound is predominantly used in the following sectors:

-

Plasticizers in Polymer Production

- HNUP is widely employed as a plasticizer for polyvinyl chloride (PVC), enhancing its flexibility, workability, and durability. It is particularly useful in applications such as:

- Flooring and wall coverings

- Electrical wire insulation

- Automotive components

- Adhesives and sealants

- HNUP is widely employed as a plasticizer for polyvinyl chloride (PVC), enhancing its flexibility, workability, and durability. It is particularly useful in applications such as:

-

Coatings and Inks

- This compound is also utilized in producing inks, paints, and coatings, where it improves the flow characteristics and adhesion properties of the final products.

-

Rubbers and Elastomers

- HNUP enhances the performance of various rubber formulations, contributing to their elasticity and resistance to environmental factors.

-

Consumer Products

- The compound finds its way into consumer goods such as toys, medical devices, and personal care items due to its favorable properties.

Health and Environmental Considerations

While HNUP serves critical functions in industrial applications, concerns regarding its toxicity have been raised. Studies indicate potential reproductive and developmental toxicity associated with phthalates. For instance, exposure to high doses has shown teratogenic effects in laboratory animals . Therefore, regulatory measures are being considered to limit its use in consumer products.

Case Study 1: PVC Flooring Applications

A study on PVC flooring containing this compound demonstrated improved flexibility and durability compared to alternatives. The incorporation of HNUP allowed manufacturers to produce flooring that withstands wear while maintaining aesthetic qualities.

Case Study 2: Automotive Sealants

In automotive applications, HNUP has been utilized in sealants that require low volatility and high adhesion properties. A comparative analysis showed that vehicles using HNUP-based sealants exhibited enhanced longevity under extreme weather conditions compared to those using traditional sealants.

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Polymer Production | PVC flooring, electrical insulation | Enhanced flexibility and durability |

| Coatings | Paints, inks | Improved flow characteristics |

| Rubber Manufacturing | Automotive parts | Increased elasticity |

| Consumer Goods | Toys, medical devices | Compliance with safety standards |

Mecanismo De Acción

Heptyl nonyl phthalate exerts its effects by disrupting the regular packing of polymer chains, preventing them from forming rigid structures. This mechanism of action enables the creation of materials with specific mechanical properties, such as increased flexibility and durability. At the molecular level, this compound interacts with nuclear receptors and other molecular targets, affecting various biological pathways .

Comparación Con Compuestos Similares

Heptyl nonyl phthalate is similar to other phthalate esters, such as:

- Diheptyl phthalate

- Dinonyl phthalate

- Diundecyl phthalate These compounds share similar chemical structures and properties, but they differ in the length of their alkyl chains. This compound is unique in that it contains both heptyl and nonyl groups, which may impart specific properties not found in other phthalates. For example, it may offer a balance of flexibility and durability that is optimal for certain applications .

Actividad Biológica

Heptyl nonyl phthalate (HNP) is a member of the phthalate family, primarily used as a plasticizer in various industrial applications. This compound is synthesized through the esterification of phthalic anhydride with heptyl and nonyl alcohols. Understanding its biological activity is crucial due to its potential endocrine-disrupting effects and implications for human and environmental health.

This compound is characterized by its viscous liquid state and low water solubility, which enhances its utility in plastic manufacturing. The synthesis process involves:

- Reagents : Phthalic anhydride, heptyl alcohol, nonyl alcohol.

- Catalyst : Sulfuric acid to facilitate the esterification reaction.

- Conditions : Controlled temperature to optimize yield and minimize by-products.

The reaction can be summarized as follows:

Endocrine Disruption

Research indicates that this compound exhibits significant endocrine-disrupting properties. These effects are primarily attributed to its ability to interfere with hormone functions, leading to reproductive toxicity across various species. Studies have shown that exposure to phthalates can result in:

- Developmental Issues : Alterations in reproductive health and developmental abnormalities in both humans and wildlife.

- Reproductive Toxicity : Impacts on fertility, including changes in sperm quality and reproductive organ development.

A notable study highlighted that prenatal exposure to phthalates correlates with adverse health outcomes in children, emphasizing the need for monitoring such compounds in environmental and biological samples .

Hepatic Effects

This compound has been linked to liver toxicity, particularly through mechanisms involving peroxisome proliferator-activated receptors (PPARs). Activation of PPARα has been associated with:

- Increased lipid metabolism.

- Hepatocellular proliferation.

- Potential carcinogenic effects due to chronic exposure.

In laboratory studies involving rodents, significant liver weight increases were observed alongside alterations in biochemical markers indicative of peroxisomal proliferation .

Environmental Impact and Biodegradation

This compound's low water solubility raises concerns regarding its persistence in the environment. However, biodegradation studies reveal that microbial action can effectively break down HNP, suggesting potential pathways for bioremediation. The compound's interactions with other chemicals in industrial waste streams also warrant further investigation due to possible synergistic effects on biological systems .

Case Study 1: Prenatal Exposure Effects

A comprehensive study assessed prenatal chemical exposures among diverse populations. It found that this compound was present in significant concentrations among participants, correlating with developmental issues observed in offspring .

Case Study 2: Toxicological Assessment

Another investigation focused on the hepatic effects of various phthalates, including HNP. The study demonstrated that exposure led to increased liver weights and altered metabolic processes, reinforcing concerns about long-term health impacts .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Ester formed from heptyl and nonyl alcohols with phthalic anhydride |

| Primary Uses | Plasticizer in industrial applications |

| Endocrine Disruption | Alters hormone functions; linked to reproductive toxicity |

| Hepatic Effects | Increases liver weight; activates PPARα leading to potential carcinogenicity |

| Environmental Behavior | Low water solubility; biodegradable via microbial action |

Propiedades

IUPAC Name |

1-O-heptyl 2-O-nonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-10-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-11-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONNKHXNUDREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883150 | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19295-81-9 | |

| Record name | Heptyl nonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019295819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL NONYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8M04R8R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.